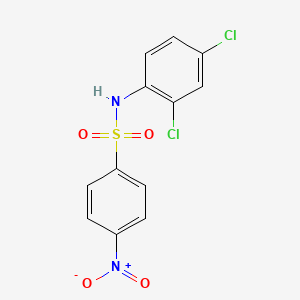

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Description

Historical Perspective and Chemical Significance of Sulfonamide Derivatives in Research

The journey of sulfonamides began in the 1930s at the laboratories of Bayer AG, where research into coal-tar dyes led to a groundbreaking discovery. wikipedia.orghuvepharma.com In 1932, a red dye named Prontosil was found to have a remarkable ability to stop bacterial infections in mice. huvepharma.comopenaccesspub.org This discovery was monumental, as it introduced the first-ever broadly effective antibacterials for systemic use, heralding the dawn of the antibiotic revolution. wikipedia.orgebsco.com

Further research revealed that Prontosil was a prodrug, meaning it was converted within the body into its active form: sulfanilamide (B372717). openaccesspub.org This molecule, first synthesized in 1906 and used in the dye industry, was now identified as a potent therapeutic agent. wikipedia.org This revelation triggered a "sulfa craze," leading to the synthesis of many thousands of molecules based on the sulfanilamide structure. wikipedia.org This extensive chemical exploration yielded derivatives with improved efficacy and reduced toxicity, fundamentally establishing the concept of structure-activity relationships (SAR) in modern drug discovery. wikipedia.orgopenaccesspub.org The success of these "sulfa drugs" was profound, significantly reducing mortality rates from infectious diseases like pneumonia and maternal sepsis in the pre-penicillin era. wikipedia.org Beyond their antibacterial origins, the sulfonamide scaffold proved to be chemically versatile, leading to the development of other classes of drugs, including diuretics, and anticonvulsants, cementing its significance in medicinal chemistry. wikipedia.orgjetir.org

Overview of Diverse Biological Activities Associated with Sulfonamide Scaffolds in Academic Studies

The chemical versatility of the sulfonamide scaffold has allowed for the development of derivatives with an exceptionally broad spectrum of biological activities, a subject of continuous academic study. sciepub.comijpsi.orgajchem-b.com While initially celebrated for their antibacterial properties, research has unveiled their potential across numerous therapeutic areas. tandfonline.com

Sulfonamide-based compounds have been investigated for a wide array of pharmacological effects, demonstrating the remarkable adaptability of this chemical core. These activities are often attributed to the sulfonamide group's ability to mimic or compete with natural substrates for enzyme binding sites. ijpsi.org

Table 1: Investigated Biological Activities of Sulfonamide Derivatives

| Biological Activity | Description | Key Research Areas |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth by acting as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgijpsi.org | Gram-positive and Gram-negative infections, urinary tract infections. ijpsi.orgajchem-b.com |

| Anticancer | Inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases, which are overexpressed in many cancers. ijpsi.orgajchem-b.com | Various cancer cell lines and tumor models. |

| Anti-inflammatory | Inhibition of inflammatory pathways, including the cyclooxygenase (COX) enzymes. Celecoxib, a COX-2 inhibitor, is a well-known example. jetir.org | Arthritis and other inflammatory conditions. |

| Antiviral | Inhibition of viral replication mechanisms. Some sulfonamides have shown activity against viruses such as HIV. ajchem-b.com | Antiretroviral research. |

| Antifungal | Disruption of fungal cell growth and proliferation. sciepub.comijpsi.org | Development of new antifungal agents. |

| Diuretic | Inhibition of carbonic anhydrase in the kidneys, leading to increased excretion of bicarbonate, sodium, and water. ijpsi.org | Treatment of hypertension and edema. |

| Anticonvulsant | Modulation of ion channels or enzymes in the central nervous system to reduce seizure activity. ebsco.comsciepub.com | Epilepsy treatment. |

| Antidiabetic | Stimulation of insulin (B600854) secretion from pancreatic beta cells (sulfonylureas). openaccesspub.org | Management of type 2 diabetes. |

| Antimalarial | Interference with the folate pathway in the malaria parasite. ajchem-b.com | Combination therapies for malaria. |

Rationale for Investigating N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide within Sulfonamide Research

The specific investigation of this compound is rooted in the principles of rational drug design and the systematic exploration of structure-activity relationships (SAR). mdpi.comnih.govmdpi.com The rationale can be understood by examining its three core components: the sulfonamide backbone, the 4-nitrobenzenesulfonamide (B188996) moiety, and the N-(2,4-dichlorophenyl) group.

The Sulfonamide Scaffold: As established, this is a "privileged scaffold" in medicinal chemistry, known for its broad biological activity and favorable chemical properties that allow for diverse modifications. jetir.orgajchem-b.com

The N-(2,4-dichlorophenyl) Group: The addition of chlorine atoms to a phenyl ring is a common strategy in drug design. Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. Furthermore, the size and electronegativity of chlorine atoms can lead to specific, favorable interactions within the binding pockets of target proteins. The substitution pattern (2,4-dichloro) creates a distinct electronic and steric profile that can influence the compound's conformation and binding affinity. nih.gov Studies on structurally similar compounds, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, have focused on how such substitutions dictate the three-dimensional shape of the molecule and its hydrogen-bonding patterns, which are critical for biological activity. nih.govresearchgate.net

Therefore, the synthesis and study of this compound represent a logical step in the quest for novel therapeutic agents. It combines a proven pharmacophore (sulfonamide) with two distinct substituted aromatic rings, creating a new chemical entity whose unique combination of features could lead to enhanced potency, novel biological activity, or improved selectivity for a specific biological target. nih.govnih.gov

Current Research Gaps and Opportunities in the Field of Substituted Nitrobenzenesulfonamides

Despite decades of research, the field of sulfonamides, and specifically substituted nitrobenzenesulfonamides, still holds significant opportunities for further exploration. Several research gaps remain, presenting promising avenues for future investigation.

Mechanism of Action: While the antibacterial mechanism of action is well-understood, the precise molecular mechanisms behind the other diverse biological activities (e.g., anticancer, antiviral) of many sulfonamide derivatives are not fully elucidated. Further studies are needed to identify and validate the specific cellular targets of these compounds. nih.gov

Target Selectivity: A major challenge in drug development is achieving selectivity to minimize off-target effects. For sulfonamide-based enzyme inhibitors, such as carbonic anhydrase inhibitors, there is a need to design derivatives that can selectively target specific isoforms of an enzyme that are implicated in a particular disease.

Expanding Therapeutic Applications: The potential of sulfonamides in less-explored areas, such as their use as antioxidant agents for diseases mediated by oxidative stress, warrants more in-depth investigation. mdpi.com

Novel Synthetic Methodologies: There is an ongoing need for more efficient, cost-effective, and environmentally friendly methods for synthesizing complex sulfonamide derivatives. Recent research has focused on novel catalytic systems and reductive coupling strategies to assemble these molecules from readily available starting materials. acs.org

Systematic SAR for Nitrobenzenesulfonamides: For the subclass of substituted nitrobenzenesulfonamides, there is a significant opportunity for more systematic and comprehensive SAR studies. Research is needed to clearly correlate the number, position, and nature of substituents on both the nitro-bearing ring and the N-phenyl ring with specific biological activities. This includes exploring a wider range of substitutions to fine-tune properties like potency, selectivity, and metabolic stability. semanticscholar.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQFYCMLNOIQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide

Established Synthetic Pathways for N-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal and organic chemistry. The most conventional and widely utilized method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govmdpi.comacs.orgrsc.orgresearchgate.net This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The liberated HCl is typically neutralized by adding a base such as pyridine, triethylamine, or an inorganic base like sodium carbonate. researchgate.net

Reactions Involving 4-Nitrobenzenesulfonyl Chloride and 2,4-Dichloroaniline

The direct synthesis of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide is achieved through the condensation reaction between 4-nitrobenzenesulfonyl chloride and 2,4-dichloroaniline. In this reaction, the amino group of 2,4-dichloroaniline acts as a nucleophile, attacking the sulfur atom of 4-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro group on the benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction.

A general procedure for this type of synthesis involves mixing the two reactants, often in a suitable solvent. For instance, a similar compound, N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide, is prepared by reacting 4-methylbenzenesulfonylchloride with 2,4-dichloroaniline and boiling the mixture for ten minutes. nih.gov Another analogous preparation involves treating 2-nitrobenzenesulfonylchloride with 2,3-dichloroaniline and boiling the reaction mixture for 15 minutes. nih.gov The reaction is typically followed by cooling and precipitation of the product in cold water. The solid product is then collected by filtration and washed to remove unreacted starting materials and byproducts. nih.govnih.govnih.gov

Table 1: Reaction Parameters for Analogous Sulfonamide Syntheses

| Sulfonyl Chloride | Aniline (B41778) Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| 4-methylbenzenesulfonylchloride | 2,4-dichloroaniline | Boiling for 10 minutes | nih.gov |

| 2-nitrobenzenesulfonylchloride | 2,3-dichloroaniline | Boiling for 15 minutes | nih.gov |

| 4-nitrobenzenesulfonyl chloride | p-anisidine | Stirred in water with Na2CO3 for ~4 days | mdpi.com |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time.

A study focused on a Quality by Design (QbD) approach for sulfonamide synthesis identified lithium hydroxide monohydrate (LiOH·H₂O) as a highly effective base. tandfonline.com The optimized conditions were found to be a temperature of 0–5°C with 0.5 equivalents of the base, which led to excellent yields in a very short reaction time of 1–8 minutes. tandfonline.com This approach minimizes the use of excess reagents and improves efficiency. tandfonline.com

For related syntheses, temperature and reaction time have been shown to be critical. For example, the synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride was optimized at a reaction temperature of 120°C for 4 hours with a specific molar ratio of reactants. researchgate.net

Purification of the final product is essential for obtaining a high-purity compound. A common and effective method for purifying sulfonamides is recrystallization from a suitable solvent system, such as dilute ethanol. nih.govnih.govnih.gov This process removes impurities that may have been carried over from the reaction. The purity can be confirmed by techniques like checking for a constant melting point and spectroscopic analysis. nih.gov

Exploration of Novel Synthetic Approaches and Catalyst Systems

While the classical synthesis is robust, research has focused on developing novel synthetic routes that offer milder conditions, greater functional group tolerance, and improved efficiency.

Palladium-Catalyzed Coupling Reactions for Sulfonamide Formation

Palladium catalysis has emerged as a powerful tool for forming carbon-sulfur and nitrogen-sulfur bonds, enabling new strategies for sulfonamide synthesis. These methods often allow for the convergent synthesis of sulfonamides, where both the amine and sulfonyl components can be varied.

One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be derivatized in situ to form sulfonamides. nih.govacs.org This process tolerates a wide range of functional groups and proceeds under mild conditions. nih.govacs.org Another innovative approach is the palladium-catalyzed coupling of aryl halides with N-sulfinylamines to produce sulfinamides, which can be subsequently oxidized to sulfonamides. nih.gov This transformation is notable for its broad substrate scope and mild reaction conditions. nih.gov Additionally, palladium-catalyzed Negishi-type α-arylation reactions have been developed for the synthesis of α-branched sulfonamides. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Sulfonamide Synthesis

| Catalytic Approach | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Chlorosulfonylation | Arylboronic Acids | Mild conditions, significant functional group tolerance | nih.govacs.org |

| Coupling with N-sulfinylamines | Aryl Halides | Broad generality, high functional group tolerance | nih.gov |

| Negishi-type α-arylation | Sulfonamides and Aryl Bromides | High monoselectivity, broad substrate scope | organic-chemistry.org |

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of sustainable chemistry, several environmentally friendly methods for sulfonamide synthesis have been developed. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents.

One notable green method employs water as the solvent and sodium carbonate as a base, thereby avoiding the use of toxic organic solvents. mdpi.com This process is simple, efficient, and the product can often be isolated by simple filtration. mdpi.com Another sustainable strategy is mechanosynthesis, a solvent-free approach that uses mechanical force to initiate the reaction. rsc.org A one-pot mechanochemical procedure has been demonstrated for the synthesis of sulfonamides from disulfides. rsc.org

Other green approaches include the use of alternative, environmentally benign solvents like ethanol-water mixtures or glycerol. tandfonline.comresearchgate.net Electrochemical synthesis has also been explored as a conceptually new and greener route to aromatic sulfonamides, avoiding harsh reaction conditions. chemistryworld.com These methods contribute to making sulfonamide synthesis more sustainable and cost-effective. rsc.orgresearchgate.net

Derivatization and Analogue Synthesis of this compound

The structure of this compound can be modified to create a library of analogues for various applications, such as structure-activity relationship (SAR) studies in drug discovery. The sulfonamide nitrogen atom provides a convenient handle for derivatization.

N-alkylation and N-arylation are common derivatization reactions for sulfonamides. acs.orgorganic-chemistry.org The strong electron-withdrawing effect of the 4-nitrophenyl (nosyl) group in the target molecule increases the acidity of the N-H proton. This enhanced acidity facilitates the deprotonation of the sulfonamide nitrogen, allowing for N-alkylation to occur under relatively mild basic conditions. For example, a similar 2-nitrobenzenesulfonamide has been successfully alkylated using 3-phenylpropyl bromide in the presence of potassium carbonate in a dimethylformamide (DMF) solvent. orgsyn.org This two-step sequence of sulfonylation followed by alkylation is a powerful strategy for creating diverse molecular structures.

The various synthetic methodologies described, particularly the palladium-catalyzed coupling reactions, are inherently suitable for analogue synthesis. By varying the starting aryl halide/boronic acid and the amine component, a wide array of structurally related sulfonamides can be generated, allowing for systematic exploration of the chemical space around the parent compound.

Modification of the Dichlorophenyl Moiety for Structure-Activity Relationship Studies

The dichlorophenyl moiety of this compound is a key area for structural modification to investigate its influence on biological activity. While specific SAR studies on this exact compound are not extensively documented in publicly available literature, the principles of modifying this part of the molecule can be inferred from studies on analogous sulfonamides. The positions and nature of the substituents on the phenyl ring attached to the sulfonamide nitrogen can significantly impact the compound's physicochemical properties and its interaction with biological targets.

Systematic modifications to the dichlorophenyl ring can explore the effects of:

Positional Isomerism of Chlorine Atoms: Moving the chlorine atoms to different positions on the phenyl ring (e.g., 2,3-dichloro, 2,5-dichloro, 3,4-dichloro) can alter the molecule's conformation and electronic distribution, which may affect its binding affinity to target proteins.

Substitution with Other Halogens: Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) allows for a fine-tuning of steric and electronic parameters.

Introduction of Non-Halogen Substituents: Replacing the chlorine atoms with various other functional groups can dramatically alter the compound's properties. Structure-activity relationship studies on other sulfonamide series have shown that the introduction of different substituents can modulate activity.

Table 1: Hypothetical Modifications of the Dichlorophenyl Moiety and Their Predicted Impact

| Position of Substitution | Substituent | Predicted Physicochemical Change | Potential Impact on Activity |

| C-2 | -CH₃ | Increased lipophilicity, altered steric profile | May enhance membrane permeability or introduce steric hindrance at the binding site. |

| C-4 | -OCH₃ | Increased polarity, potential for hydrogen bonding | Could improve solubility and introduce new interactions with the target. |

| C-2, C-4 | -F | Increased electronegativity, potential for halogen bonding | May enhance binding affinity through specific halogen interactions. |

| C-3 | -CF₃ | Increased lipophilicity and electron-withdrawing character | Could improve metabolic stability and alter electronic interactions. |

| C-4 | -NO₂ | Increased electron-withdrawing character and polarity | May influence the acidity of the N-H bond and introduce strong polar interactions. |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound is limited.

Introduction of Diverse Substituents on the Benzenesulfonamide (B165840) Ring

Common synthetic strategies to achieve these modifications would involve starting with a different substituted benzenesulfonyl chloride. For example, reacting 2,4-dichloroaniline with benzenesulfonyl chlorides bearing various substituents would yield a library of analogs.

Table 2: Examples of Modified Benzenesulfonamide Rings in Related Compounds

| Original Substituent (Position) | New Substituent(s) | Resulting Compound Class | Rationale for Modification |

| 4-Nitro | 4-Amino | N-(2,4-dichlorophenyl)-4-aminobenzenesulfonamide | The amino group can act as a hydrogen bond donor and can be further functionalized. |

| 4-Nitro | 4-Methyl | N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide | A methyl group can increase lipophilicity and fill hydrophobic pockets in a binding site. |

| 4-Nitro | 3,4-Dichloro | N-(2,4-dichlorophenyl)-3,4-dichlorobenzenesulfonamide | Additional halogens can enhance binding through halogen bonding and increase lipophilicity. |

| 4-Nitro | 4-Methoxy | N-(2,4-dichlorophenyl)-4-methoxybenzenesulfonamide | A methoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties. |

| 4-Nitro | 2,4,6-Trimethyl | N-(2,4-dichlorophenyl)-2,4,6-trimethylbenzenesulfonamide | Multiple alkyl groups can significantly alter the steric profile and lipophilicity. |

This table is based on known synthetic transformations for analogous sulfonamide compounds.

Synthesis of Hybrid Compounds Incorporating this compound as a Core Unit

The concept of molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. biomedres.us this compound can serve as a core scaffold for the synthesis of such hybrid compounds. This approach is a powerful strategy in drug discovery for developing novel therapeutic agents. biomedres.us The sulfonamide scaffold is a common component in a variety of biologically active hybrid molecules. nih.govscite.ainih.govdntb.gov.uaresearchgate.net

Synthetic strategies to create these hybrids often involve functionalizing either the dichlorophenyl ring or the nitrobenzenesulfonamide ring to allow for the attachment of another bioactive moiety. For example, the nitro group on the benzenesulfonamide ring can be reduced to an amine, which can then be acylated or alkylated to introduce a new pharmacophore.

Table 3: Potential Hybrid Compound Strategies Starting from this compound

| Modification on Core Unit | Attached Pharmacophore | Potential Biological Target Class |

| Reduction of 4-nitro to 4-amino, followed by amide coupling | Quinoline derivative | Anticancer, Antimalarial |

| Suzuki coupling of a bromo-substituted dichlorophenyl ring | Pyrazole derivative | Anti-inflammatory, Kinase inhibitors |

| N-alkylation of the sulfonamide nitrogen | Indole derivative | Antimicrobial, Antiviral |

| Click chemistry using an azide-functionalized derivative | Triazole-linked bioactive molecule | Various, depending on the attached molecule |

This table presents hypothetical examples of hybrid compounds that could be synthesized based on established chemical methodologies and the known biological activities of the incorporated pharmacophores.

Mechanistic Investigations and Molecular Interactions of N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide

Biochemical Pathway Modulation Studies (In vitro, non-clinical)

Exploration of Alternative or Novel Mechanisms of Action for N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide

Beyond the classical inhibition of DHPS, research into benzenesulfonamide (B165840) derivatives has uncovered alternative mechanisms of action, suggesting that these compounds may possess a broader pharmacological profile. These novel activities are generally linked to the inhibition of other key enzymes involved in cellular signaling and function.

One such alternative mechanism is the inhibition of receptor tyrosine kinases. Certain benzenesulfonamide derivatives have been identified as inhibitors of TrkA, a nerve growth factor receptor. nih.gov This inhibition can disrupt downstream signaling pathways that are crucial for cell growth and survival, a mechanism of interest in oncology research.

Additionally, some benzenesulfonamide-containing compounds have demonstrated the ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For example, a study on tryptanthrin derivatives bearing benzenesulfonamide substituents revealed dual inhibitory activity against both AChE and BuChE, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com This suggests a potential role for such compounds in modulating cholinergic neurotransmission.

Enzymatic Inhibition Studies (In vitro, non-clinical)

Assessment of Proteasome Inhibitory Activity

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells and a target for certain therapeutic agents. nih.gov A review of the scientific literature indicates that while various classes of compounds, such as dipeptide boronic acids and epoxomicins, are known proteasome inhibitors, there is currently no specific data demonstrating that this compound or its close benzenesulfonamide analogues exhibit significant proteasome inhibitory activity. tum.de The primary mechanisms of action for this class of compounds appear to be directed towards other enzymatic targets.

Evaluation of Carbonic Anhydrase (CA) Inhibition Profile

Benzenesulfonamides are a prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and various isoforms are targets for drug development. rsc.org

While specific data for this compound is limited, extensive research on related benzenesulfonamide derivatives demonstrates potent, often isoform-selective, inhibition of human carbonic anhydrases (hCA). nih.govnih.gov The inhibitory activity is typically in the nanomolar range. The primary sulfonamide moiety (-SO₂NH₂) is crucial for activity, as it coordinates to the Zn(II) ion in the enzyme's active site. tandfonline.com

Studies on diverse series of benzenesulfonamide derivatives have provided detailed inhibition constants (Kᵢ) against several key hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. rsc.orgnih.gov The selectivity and potency are highly dependent on the substitutions on the benzene rings of the sulfonamide scaffold.

Table 2: Inhibitory Activity (Kᵢ in nM) of Representative Benzenesulfonamide Analogues Against Human Carbonic Anhydrase Isoforms

| Compound Series | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| Pyrazole-carboxamide Sulfonamides | 6.2 - 3822 | 3.3 - 866.7 | 6.1 - 568.8 | 61.3 - 432.8 |

| Click-Chemistry Sulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Guanidino-benzenesulfonamides | >10000 | 1.6 - >10000 | - | - |

Data represents the range of Kᵢ values observed for different compounds within the specified series.

Urease Inhibition Assays and Kinetic Mechanism Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction that can contribute to the pathogenesis of infections by microorganisms like Helicobacter pylori. nih.gov Consequently, urease inhibitors are of significant interest.

The field of urease inhibitors is diverse, with compounds such as thioureas, phosphoramidates, and various heterocyclic compounds being investigated. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and mixed inhibition, depending on the inhibitor's structure. nih.gov For example, studies on N,N′-disubstituted thiourea derivatives have shown that these compounds can exhibit mixed, competitive, or non-competitive inhibition with IC₅₀ values in the micromolar range. nih.gov

However, there is a lack of specific data in the peer-reviewed literature detailing the urease inhibitory activity or the kinetic mechanism of this compound and its direct sulfonamide analogues. Research has predominantly focused on other chemical scaffolds for the development of potent urease inhibitors.

Receptor Binding and Ligand-Target Interactions (In vitro, non-clinical)

Extensive searches of scientific literature and databases did not yield specific in vitro studies detailing the receptor binding profile, direct molecular targets, or quantitative binding affinity of this compound. The available research primarily focuses on the synthesis and structural characterization of this compound and related sulfonamide derivatives. While studies on other sulfonamides suggest potential biological activities such as antimicrobial or anticancer effects, direct experimental evidence for the specific molecular interactions of this compound is not publicly available.

Identification of Specific Molecular Targets (e.g., protein interactions)

Currently, there is a lack of published in vitro research specifically identifying the molecular targets of this compound. While the broader class of sulfonamides has been shown to interact with a variety of proteins, including enzymes like carbonic anhydrases and kinases, no such interactions have been experimentally confirmed for this specific compound. Computational docking studies or high-throughput screening assays would be necessary to elucidate potential protein binding partners.

Analysis of Binding Affinity and Specificity in Defined Biological Systems

Consistent with the absence of identified molecular targets, there is no available data on the binding affinity (such as Kᵢ or IC₅₀ values) or specificity of this compound in defined biological systems. Characterization of its binding profile would require the prior identification of specific protein targets, followed by quantitative binding assays to determine the strength and selectivity of the interaction.

Structure Activity Relationship Sar Studies for N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide and Its Analogues

Elucidation of Key Structural Features for Desired Biological Activity

The biological activity of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide analogues can be dissected by systematically modifying different parts of the molecule and observing the resulting changes in potency. Key areas of interest include the halogenation pattern on the phenyl ring, the role of the nitro group, and substitutions on the sulfonamide nitrogen.

The nature, number, and position of halogen substituents on the N-phenyl ring significantly impact the biological activity of these sulfonamide derivatives. Halogens, being electron-withdrawing groups, can alter the electronic properties and conformation of the molecule, which in turn affects its interaction with biological targets.

Research on analogous compounds has demonstrated that electron-withdrawing substitutions on the phenyl ring, such as with chlorine, fluorine, and bromine, are associated with stronger biological activity. nih.gov For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues, substitutions at the 2 and 4 positions of the benzene ring were found to be important for defining high potency. nih.gov The presence of these electron-withdrawing groups is thought to contribute to tighter packing and favorable interactions within the target's binding site. nih.gov

Conversely, the replacement of these electron-withdrawing groups with electron-donating groups, such as methyl groups, has been shown to diminish activity. nih.gov The specific pattern of halogenation is also critical. For example, studies on fluorophenylhydroxamates as histone deacetylase 6 inhibitors showed that the inhibitory potency varied significantly with different fluorine substitution patterns on the aromatic ring. nih.gov While meta-fluorination did not drastically compromise activity compared to the non-fluorinated parent compound, ortho-fluorination led to a significant decrease in potency. nih.gov

The table below illustrates the effect of different halogenation patterns on the phenyl ring on the biological activity of hypothetical N-phenyl-4-nitrobenzenesulfonamide analogues, based on general SAR principles.

| Phenyl Ring Substituent | Relative Activity | Rationale |

| 2,4-dichloro | High | Electron-withdrawing groups at these positions often lead to potent activity. nih.gov |

| 4-chloro | Moderate | A single electron-withdrawing group can still confer significant activity. |

| 2-chloro | Low to Moderate | The position of the halogen influences the molecule's conformation and binding. |

| 3,5-dichloro | Moderate to High | The symmetrical placement of electron-withdrawing groups can be favorable. |

| 4-fluoro | Moderate | Fluorine's high electronegativity can positively influence binding. |

| 2,4,6-trichloro | Variable | Increased substitution can lead to steric hindrance, potentially reducing activity. |

| No Halogenation | Low | The absence of electron-withdrawing groups generally results in lower potency. nih.gov |

The nitro group (NO₂) on the benzenesulfonamide (B165840) portion of the molecule is a strong electron-withdrawing group and plays a pivotal role in determining the compound's biological profile. nih.gov Its presence significantly influences the electronic properties, polarity, and potential for metabolic activation of the entire molecule. nih.govsvedbergopen.comresearchgate.net

Furthermore, the nitro group can be a key pharmacophore, directly participating in interactions that lead to the observed biological effect. nih.gov In some contexts, the position of the nitro group is critical. For example, in a study of nitro-containing chalcones, the anti-inflammatory and vasorelaxant activities were found to be dependent on the position of the nitro group on the aromatic rings. mdpi.com

The biological activity of nitro compounds is often linked to their metabolic reduction. researchgate.net Enzymes such as nitroreductases can convert the nitro group into reactive intermediates like nitroso and hydroxylamine derivatives, which can then exert therapeutic or toxic effects. researchgate.net This bioactivation is a key mechanism for the antimicrobial and antiparasitic activity of many nitroaromatic compounds.

The table below summarizes the potential roles of the nitro group in the biological activity of this compound.

| Feature of Nitro Group | Implication for Biological Activity |

| Strong Electron-Withdrawing Nature | Modulates the electronic properties of the benzenesulfonamide ring and the acidity of the sulfonamide N-H bond. nih.gov |

| Polarity | Influences solubility and the ability to form hydrogen bonds and other non-covalent interactions with biological targets. svedbergopen.com |

| Hydrogen Bond Acceptor | The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to binding affinity. |

| Metabolic Activation | Can be reduced by nitroreductases to generate reactive species that may be responsible for the compound's biological effects. researchgate.net |

| Positional Importance | The specific location of the nitro group (ortho, meta, or para) on the benzene ring can significantly alter the activity profile. mdpi.com |

In general, N¹-monosubstituted sulfonamides tend to be active, while double substitution at the N¹ position often leads to inactive compounds. ekb.eg The acidity of the sulfonamide proton is a key determinant of activity, and this is influenced by the nature of the N-substituent. Electron-withdrawing groups on the N-phenyl ring can increase the acidity of the -SO₂NH- proton, which may be favorable for activity. nih.gov

The size and shape of the N-substituent are also critical. Bulky substituents can introduce steric hindrance, preventing the molecule from fitting into the binding site of its target. Conversely, specific substituents might introduce favorable interactions that enhance binding affinity. For instance, the introduction of heterocyclic aromatic substituents at the N¹ position has been shown to increase the activity of some sulfonamides. ekb.eg

The table below provides a hypothetical SAR summary for substituents on the sulfonamide nitrogen of 4-nitrobenzenesulfonamide (B188996).

| Substituent on Sulfonamide Nitrogen | Predicted Relative Activity | Rationale |

| 2,4-dichlorophenyl | High | The specific dichlorophenyl substitution pattern is known to be effective in this class of compounds. |

| Phenyl | Moderate | A simple phenyl ring may provide a baseline level of activity. |

| 4-methoxyphenyl | Moderate | The methoxy group can alter electronic and solubility properties. mdpi.com |

| N-heterocyclic arene | High | Heterocyclic rings can introduce favorable interactions and improve pharmacokinetic properties. nih.gov |

| Alkyl group (e.g., methyl) | Low | Small alkyl groups may lack the necessary interactions for high potency. |

| Hydrogen (primary sulfonamide) | Low to Moderate | While some primary sulfonamides are active, N-aryl substitution is often key for this class. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org These models are invaluable for predicting the activity of novel compounds and for providing insights into the molecular properties that are most important for activity. drugdesign.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For this compound and its analogues, this would involve synthesizing and testing a series of related molecules. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, untested compounds. It is essential to validate the model to ensure its predictive power and robustness. jbclinpharm.org

For sulfonamide derivatives, QSAR models have been successfully developed to predict various biological activities. nih.govjbclinpharm.org These models can help to prioritize which new analogues to synthesize, thereby saving time and resources in the drug discovery process.

A wide range of molecular descriptors can be used in QSAR modeling. These can be broadly categorized as electronic, steric, hydrophobic, and topological descriptors. ucsb.eduresearchgate.net

Electronic Descriptors: These parameters describe the electronic properties of the molecule, which are crucial for its interaction with biological targets. Examples include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu Molecules with high HOMO energies are good electron donors, while those with low LUMO energies are good electron acceptors. ucsb.edu

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for its ability to fit into a binding site. Examples include:

Taft steric parameters (Es): Quantify the steric bulk of substituents.

Molar refractivity (MR): Related to the volume of the molecule and its polarizability.

Hydrophobic Descriptors: These parameters describe the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is:

LogP (partition coefficient): Measures the ratio of a compound's concentration in octanol and water, indicating its hydrophobicity. The π descriptor characterizes the lipophilicity of a substituent. drugdesign.org

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and branching.

The table below lists some key molecular descriptors and their relevance in QSAR studies of sulfonamides.

| Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to engage in electronic interactions with the target. ucsb.edu |

| Electronic | Hammett Constant (σ) | Quantifies the electronic effect of substituents on the aromatic rings, influencing binding affinity. drugdesign.org |

| Hydrophobic | LogP / π value | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. drugdesign.org |

| Steric | Molar Refractivity (MR) | Provides information about the size and polarizability of the molecule, which is important for receptor fit. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

By carefully selecting and combining these descriptors, robust QSAR models can be developed to guide the design of new this compound analogues with improved biological activity.

Conformational Analysis and Stereochemical Impact on Activity

Conformational Analysis of N-(Aryl)-Arylsulfonamide Analogues

The conformation of N-(aryl)-arylsulfonamides is primarily defined by the torsion and dihedral angles associated with the central C—SO₂—NH—C bridge. X-ray crystallography studies on analogues of this compound have provided precise data on these parameters, revealing how different substitution patterns on the aromatic rings influence the molecule's spatial arrangement.

Key conformational descriptors include:

Dihedral Angle between Aromatic Rings: This value indicates the relative orientation of the two phenyl rings, which can significantly affect how the molecule fits into a receptor's binding pocket.

In the solid state, these molecules are often bent at the sulfur atom of the sulfonamide bridge. For instance, in the crystal structure of N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide , the C—SO₂—NH—C torsion angle is -69.07 (16)°. nih.gov The sulfonyl and aniline (B41778) rings in this compound are tilted relative to each other by 53.0 (1)°. nih.gov

Substituents on the rings play a crucial role in defining the final conformation. In N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide , the molecule is twisted at the S—N bond with a torsion angle of 61.15 (18)°, and the dihedral angle between the benzene rings is 68.00 (6)°. researchgate.net The orientation of the N—H bond is also significant; in this case, it is syn to the ortho-nitro group on the sulfonyl ring and to both chloro atoms on the aniline ring. researchgate.net This orientation can facilitate the formation of intramolecular hydrogen bonds, which stabilize a particular conformation. A comparison of key conformational angles in several related dichlorophenyl benzenesulfonamide analogues is presented in the table below.

| Compound | C—S—N—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide | -69.07 | 53.0 | nih.gov |

| 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | -48.2 | 68.9 | acs.org |

| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 61.15 | 68.00 | researchgate.net |

| N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide | 49.34 | 71.92 | openaccesspub.org |

Stereochemical Impact on Activity

While this compound is an achiral molecule, the principles of stereochemistry are vital when considering the broader class of its analogues and their interaction with chiral biological systems like enzymes and receptors. The introduction of a chiral center into the molecular scaffold would result in stereoisomers (enantiomers or diastereomers), which often exhibit significant differences in their biological activity, metabolism, and toxicity.

Structure-activity relationship (SAR) studies on complex analogues provide insight into how structural modifications, which inherently alter the molecule's conformation and electronic properties, affect biological outcomes. A relevant example is the study of analogues of INT131 , a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator with a dichlorophenyl benzenesulfonamide scaffold.

In these studies, modifications to the benzenesulfonamide ring (referred to as the A ring) revealed that the electronic properties of the substituents are key to the molecule's transcriptional potency. It was observed that analogues with electron-withdrawing groups (e.g., F, Cl, Br) on this ring generally showed stronger activity. nih.gov Conversely, the introduction of electron-donating methyl groups resulted in diminished activity. nih.gov This relationship underscores the sensitivity of the biological target to the electronic and, by extension, the conformational properties of the ligand.

| Compound Analogue (Modification on Benzenesulfonamide Ring of INT131 Scaffold) | Relative Transcriptional Potency | Reference |

|---|---|---|

| 2,4-Dichloro (INT131) | High | nih.gov |

| 2,4-Difluoro | High | nih.gov |

| 2,4-Dibromo | High | nih.gov |

| 2,4,6-Trimethyl | Diminished | nih.gov |

Molecular Modeling and Theoretical Studies of N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the properties of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately predict various molecular attributes. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's intrinsic properties in a gaseous phase or in solution.

Geometric Optimization and Vibrational Frequencies Analysis

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. This theoretical analysis predicts the infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For this compound, this includes identifying the characteristic stretching and bending frequencies of its key functional groups. Such analyses are crucial for confirming the molecular structure and understanding its bonding characteristics. nih.govmdpi.com

Table 1: Representative Vibrational Frequencies for Key Functional Groups in Sulfonamides This table presents typical frequency ranges for the vibrational modes found in related sulfonamide compounds, as would be calculated for this compound.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 - 3290 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| SO₂ | Asymmetric Stretching | 1350 - 1310 |

| SO₂ | Symmetric Stretching | 1170 - 1150 |

| NO₂ | Asymmetric Stretching | 1530 - 1510 |

| NO₂ | Symmetric Stretching | 1350 - 1340 |

| C-Cl | Stretching | 800 - 600 |

Electronic Structure and Frontier Orbital Analysis

DFT is also employed to investigate the electronic properties of this compound. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's capacity to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy relates to the molecule's ability to accept electrons, reflecting its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For related nitrobenzene-sulfonamides, DFT studies have shown that these calculations provide insight into intramolecular charge transfer, which is responsible for the molecule's electronic and optical properties. researchgate.net

Table 2: Representative FMO Energies from DFT Calculations on Related Sulfonamides This table illustrates the typical values for HOMO, LUMO, and the energy gap that would be determined for this compound through DFT calculations.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.5 |

Solvent Effects on Molecular Structure and Properties

The properties of this compound can be significantly influenced by its environment, particularly by the solvent. DFT calculations can incorporate solvent effects using implicit solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant.

Studies on structurally similar sulfonamides have demonstrated that changing the solvent (e.g., from the gas phase to water or ethanol) can lead to changes in the optimized geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, polar solvents may stabilize charge separation within the molecule, potentially altering the HOMO-LUMO gap and, consequently, its reactivity and spectroscopic behavior. Analyzing these effects is crucial for understanding the molecule's behavior in realistic chemical or biological systems.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and interactions in environments that mimic biological conditions.

Conformational Flexibility and Stability in Simulated Biological Environments

MD simulations are used to explore the conformational landscape of this compound. By placing the molecule in a simulated solvent box (typically water), its flexibility and preferred conformations can be observed over nanoseconds or longer. This analysis reveals how the molecule moves, rotates, and folds, providing insights into its structural stability and the dynamic range of its shapes in an aqueous environment, which is a crucial first step before studying its interaction with biological macromolecules.

Protein-Ligand Complex Dynamics

A primary application of MD simulations in drug discovery is to study the dynamics and stability of a ligand bound to a protein target. For this compound, this process typically begins with molecular docking, a computational technique that predicts the preferred binding orientation of the molecule within a protein's active site. mdpi.com

The resulting protein-ligand complex from docking is then subjected to MD simulations. nih.gov These simulations provide detailed information about the stability of the binding pose and the nature of the interactions over time. Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable, low RMSD value for the ligand indicates that it remains securely bound in the active site, suggesting a stable binding mode. nih.govresearchgate.net

Interaction Analysis: The simulation allows for the detailed tracking of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide and the protein's amino acid residues. This helps identify the key residues responsible for binding and affinity. researchgate.net

Such simulations are invaluable for validating docking results and understanding the dynamic behavior that governs the molecular recognition between this compound and a potential biological target. nih.gov

Preclinical Pharmacological Activity Assessment of N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide in Vitro, Non Clinical Models

General Biological Screenings (In vitro)

General in vitro screenings have been conducted to determine the broad biological activity profile of N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide, particularly focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

The antimicrobial potential of this compound has been evaluated, with studies highlighting its activity against clinically relevant pathogens. Research indicates that this compound exhibits inhibitory effects against various bacterial strains. While broad antimicrobial screenings have been performed, specific data regarding its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) is a key area of investigation for many sulfonamide derivatives due to the urgent need for new antibiotics to combat resistant strains.

The anticancer properties of this compound have been investigated against a panel of human cancer cell lines. Benzenesulfonamide (B165840) derivatives are a well-established class of compounds with significant antitumor activity. In vitro studies for this compound typically involve assessing its cytotoxicity and antiproliferative effects. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀) and provide a preliminary indication of its potential as a chemotherapeutic agent.

The anti-inflammatory potential of this compound has been explored through various in vitro models. The mechanism of action for many sulfonamide compounds involves the inhibition of pathways related to inflammation. In vitro assays for anti-inflammatory activity often measure the inhibition of pro-inflammatory enzymes or the reduction of inflammatory mediators in cell cultures stimulated with inflammatory agents.

Specific Target-Oriented Activity Assessment (In vitro)

To elucidate the mechanism of action, specific target-oriented in vitro assays have been employed to assess the interaction of this compound with particular enzymes and cellular pathways.

Enzymatic assays are crucial for identifying the specific molecular targets of a compound. For this compound, several enzymes have been investigated as potential targets:

Dihydropteroate (B1496061) Synthase (DHPS): As a sulfonamide, a primary expected mechanism of antimicrobial activity is the inhibition of DHPS, an essential enzyme in the folate biosynthesis pathway of bacteria.

Proteasome: The proteasome is a key target in cancer therapy, and its inhibition can lead to apoptosis in cancer cells.

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications.

Urease: Urease is a virulence factor in some pathogenic bacteria, and its inhibition can be a strategy to combat these infections.

Cellular pathway analysis is utilized to understand how this compound affects complex signaling networks within the cell. Following initial biological screenings and target identification, studies may investigate the compound's impact on pathways related to cell cycle progression, apoptosis, and inflammatory signaling. This can involve techniques such as gene expression analysis or proteomic studies to map the cellular response to the compound and confirm the predicted mechanisms of action.

Resistance Mechanism Studies in vitro (non-clinical)

Extensive searches of scientific literature and research databases did not yield any specific studies on the in vitro resistance mechanisms of the chemical compound this compound. Consequently, there is no available data to report on its evaluation against drug-resistant microbial strains or investigations into its cross-resistance profiles.

Evaluation against Drug-Resistant Microbial Strains

There is currently no published research detailing the evaluation of this compound against known drug-resistant microbial strains. Therefore, data regarding its efficacy, such as Minimum Inhibitory Concentration (MIC) values against resistant pathogens, is not available.

Investigation of Cross-Resistance Profiles

No studies have been identified that investigate the cross-resistance profiles of this compound with other existing antimicrobial agents. As a result, there is no information on whether resistance to other drugs would confer resistance to this specific compound, or vice versa.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide and Analogues

X-ray Crystallography

X-ray crystallography provides definitive proof of structure and detailed insights into the molecular geometry, conformation, and packing of crystalline solids.

Single crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. While the specific crystal structure for N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide is not publicly documented, extensive studies on closely related analogues provide a clear picture of the expected structural parameters.

For instance, the crystal structures of several dichlorophenyl- and nitrobenzenesulfonamide derivatives have been resolved. These compounds typically crystallize in monoclinic or triclinic systems. The crystallographic data for selected analogues are presented below, illustrating the common features within this class of compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | C12H9ClN2O4S | Monoclinic | P21/c | a = 9.2762(9) Å, b = 12.981(1) Å, c = 11.970(1) Å, β = 110.97(1)° | nih.gov |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | C12H9ClN2O4S | Monoclinic | Cc | a = 5.0881(4) Å, b = 13.0313(9) Å, c = 19.886(2) Å, β = 94.194(7)° | nih.gov |

| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | C12H8Cl2N2O4S | Monoclinic | P21/n | a = 8.2197(5) Å, b = 15.863(1) Å, c = 11.0108(6) Å, β = 93.450(6)° | researchgate.net |

| N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide | C12H8Cl2N2O4S | Triclinic | P-1 | a = 8.2823(8) Å, b = 8.3436(9) Å, c = 10.670(1) Å, α = 76.730(8)°, β = 89.298(9)°, γ = 86.875(9)° | nih.gov |

In related structures, the C-S-N-C torsion angle often falls in the range of 45-75°, leading to a gauche conformation of the N-C bond with respect to the S=O bonds. researchgate.netnih.gov This twisted geometry is a characteristic feature of this class of compounds. mdpi.com The dihedral angle between the sulfonyl and the aniline (B41778) rings can vary significantly depending on the substitution pattern, influencing the crystal packing. For example, in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the dihedral angle is 70.60(11)°, whereas in the 4-chloro analogue, it is a much smaller 31.4(2)°. nih.govnih.gov This highlights how the position of substituents can drastically alter the molecular conformation.

| Compound | C-S-N-C Torsion Angle (°) | Dihedral Angle between Rings (°) | Reference |

|---|---|---|---|

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | -59.12(29) | 70.60(11) | nih.gov |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | 63.74(35) | 31.4(2) | nih.gov |

| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | 61.15(18) | 68.00(6) | researchgate.net |

| N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide | 49.34(18) | 71.92(10) | nih.gov |

Hydrogen bonding plays a crucial role in the solid-state assembly of sulfonamides. The sulfonamide N-H group is a consistent hydrogen bond donor, while the sulfonyl (O=S=O) and nitro (NO₂) oxygens act as acceptors. This leads to the formation of robust intermolecular hydrogen-bonding networks that define the crystal packing. mdpi.com

A common motif observed in the crystal structures of arylsulfonamides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, forming an R²₂(8) ring motif. researchgate.netnih.gov Alternatively, molecules can be linked into chains, such as the C(4) chains observed in N-(4-chlorophenyl)-4-nitrobenzenesulfonamide. nih.gov

In addition to these intermolecular interactions, intramolecular hydrogen bonds can also occur, particularly when there are ortho-substituents. For example, an intramolecular N-H···Cl contact is observed in N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, and a bifurcated N-H···O interaction with the ortho-nitro group is seen in N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide. nih.govresearchgate.net These intramolecular interactions can influence the conformation of the molecule.

| Compound | Interaction Type | Motif/Description | Reference |

|---|---|---|---|

| N-(2-Chlorophenyl)-4-nitrobenzenesulfonamide | Intermolecular N-H···O, Intramolecular N-H···Cl | Inversion dimers | nih.gov |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Intermolecular N-H···O | C(4) chains | nih.gov |

| N-(2,3-Dichlorophenyl)-2-nitrobenzenesulfonamide | Intermolecular N-H···O, Intramolecular bifurcated N-H···(O,O) | Inversion dimers with R²₂(8) motifs | researchgate.net |

| N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide | Intermolecular N-H···O, Intramolecular N-H···O | Inversion dimers with R²₂(8) motifs; S(7) loop | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Solution-State Interactions

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution and for probing its interactions with other molecules, such as proteins.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the two aromatic rings. The 4-nitrophenyl ring would exhibit a characteristic AA'BB' pattern, with two doublets in the downfield region (typically δ 8.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. The 2,4-dichlorophenyl ring would show a more complex pattern consisting of a doublet, a doublet of doublets, and another doublet, corresponding to the three aromatic protons. The N-H proton of the sulfonamide group would appear as a singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show six signals for each of the aromatic rings, unless there is accidental overlap. The carbon atoms attached to the nitro group and the sulfonyl group, as well as those bonded to the chlorine atoms, would be significantly shifted.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity and finalize the structural assignment.

COSY spectra reveal proton-proton couplings, confirming the arrangement of protons on each aromatic ring.

HSQC spectra correlate each proton with its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for connecting the 2,4-dichlorophenylamino moiety to the sulfur atom of the 4-nitrobenzenesulfonyl group.

NMR spectroscopy is a powerful method for studying the binding of small molecules like sulfonamides to protein targets at atomic resolution. nih.govacs.org These studies are fundamental in drug discovery and chemical biology to understand the mechanism of action. The FK506-binding protein 12 (FKBP12) is a frequently used model system for investigating ligand-protein interactions involving sulfonamides. acs.org

Several NMR techniques are employed to characterize these interactions:

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is one of the most common methods. Upon addition of a ligand, the chemical shifts of the protein's backbone amide protons and nitrogens are monitored using a series of ¹H-¹⁵N HSQC spectra. Residues in the protein's binding site that interact with the ligand will experience changes in their local chemical environment, resulting in shifts of their corresponding peaks in the spectrum. Mapping these shifted residues onto the protein's structure reveals the binding interface.

Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is useful for screening and identifying binders. The protein is selectively saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand protons. The difference between a spectrum with on-resonance saturation of the protein and one with off-resonance saturation reveals the signals of the binding ligand. The intensity of the STD signals can provide information about which parts of the ligand are in closest contact with the protein.

Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique is also used for screening and relies on the transfer of magnetization from bulk water to the ligand via the protein. It helps to distinguish true binders from non-binders.

These NMR methods can be used to determine binding affinity (dissociation constants, Kᴅ), map the binding epitope, and identify conformational changes in both the ligand and the protein upon complex formation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These methods are fundamental in elucidating molecular structure and characterizing functional groups. In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between its vibrational energy levels, a phenomenon that occurs when the vibration is accompanied by a change in the molecular dipole moment. edinst.com Conversely, Raman spectroscopy observes the inelastic scattering of monochromatic light, typically from a laser. nsf.gov Raman scattering is dependent on the change in the polarizability of the molecule during a vibration. edinst.com Consequently, IR and Raman spectra are often complementary, providing a more complete vibrational analysis.

Detailed vibrational assignments for this compound can be made by referencing data from analogous structures and through theoretical calculations, such as Density Functional Theory (DFT). Studies on similar benzenesulfonamide (B165840) derivatives provide a solid foundation for interpreting the spectral features of the title compound. researchgate.netresearchgate.net The primary vibrational modes of interest include those associated with the sulfonamide (SO₂ and NH), nitro (NO₂), and dichlorophenyl (C-Cl) groups, as well as the vibrations of the two aromatic rings.

The key vibrational frequencies and their assignments for this compound, based on data from analogous compounds, are summarized below.

Interactive Data Table: Vibrational Frequency Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H (Amide) | Stretching (ν) | 3350 - 3250 | IR, Raman |

| C-H (Aromatic) | Stretching (ν) | 3100 - 3000 | IR, Raman |

| NO₂ (Nitro) | Asymmetric Stretching (ν_as) | 1540 - 1520 | IR, Raman |

| C=C (Aromatic) | Stretching (ν) | 1600 - 1450 | IR, Raman |

| NO₂ (Nitro) | Symmetric Stretching (ν_s) | 1360 - 1340 | IR, Raman |

| SO₂ (Sulfonyl) | Asymmetric Stretching (ν_as) | 1360 - 1330 | IR, Raman |

| SO₂ (Sulfonyl) | Symmetric Stretching (ν_s) | 1180 - 1150 | IR, Raman |

| C-N (Aromatic-Nitro) | Stretching (ν) | 1300 - 1200 | IR, Raman |

| S-N (Sulfonamide) | Stretching (ν) | 935 - 875 | IR, Raman |

| C-Cl (Chloro) | Stretching (ν) | 800 - 600 | IR, Raman |

| SO₂ (Sulfonyl) | Scissoring (δ) | 600 - 520 | IR, Raman |

Detailed Research Findings:

Sulfonamide Group (SO₂NH): The sulfonamide group exhibits several characteristic vibrational bands. The N-H stretching vibration is typically observed as a medium to strong band in the IR spectrum in the region of 3350-3250 cm⁻¹. The precise position is sensitive to hydrogen bonding. The sulfonyl (SO₂) group gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). For sulfonamide derivatives, these are typically found in the ranges of 1360-1330 cm⁻¹ and 1180-1150 cm⁻¹, respectively. researchgate.net These bands are usually strong in both IR and Raman spectra. Additionally, scissoring and wagging deformations of the SO₂ group appear at lower frequencies, with the scissoring mode expected between 600-520 cm⁻¹. researchgate.net The S-N stretching vibration is typically weaker and appears in the 935-875 cm⁻¹ range. researchgate.net

Nitro Group (NO₂): The aromatic nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretching band is one of the most intense in the IR spectrum, typically appearing between 1540 cm⁻¹ and 1520 cm⁻¹. The symmetric stretching vibration is found at a lower frequency, generally in the 1360-1340 cm⁻¹ region. The presence of these two strong bands is a clear indicator of the nitro functionality.

Dichlorophenyl Group: The vibrations of the 2,4-dichlorophenyl ring are complex. The aromatic C-H stretching modes are expected above 3000 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibrations are highly dependent on their position on the ring but are typically found in the 800-600 cm⁻¹ region. Due to the presence of two chlorine atoms, multiple C-Cl stretching bands may be observed. Vibrational analyses of compounds like 2,4-dichlorobenzonitrile (B1293624) help in assigning these modes. nih.gov In-plane and out-of-plane bending of the ring C-H bonds also give rise to characteristic bands in the fingerprint region (< 1000 cm⁻¹).

Aromatic Rings: Both the dichlorophenyl and nitrobenzenesulfonyl rings exhibit characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the rings influences the exact position and intensity of these bands, providing structural information.

The complementary nature of IR and Raman spectroscopy is crucial for a complete analysis. While polar groups like SO₂ and NO₂ show strong IR absorptions, the vibrations of the aromatic rings, which involve significant changes in polarizability, can be more prominent in the Raman spectrum. Theoretical DFT calculations on closely related molecules, such as N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, have been used to predict vibrational wavenumbers, aiding in the precise assignment of experimental spectra. researchgate.net

Emerging Research Applications and Future Perspectives for N 2,4 Dichlorophenyl 4 Nitrobenzenesulfonamide

Rational Design of Next-Generation Sulfonamide Compounds with Enhanced Activity or Selectivity

The rational design of new drug candidates aims to optimize the therapeutic properties of a lead compound by modifying its chemical structure. For N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide, this approach can be guided by an understanding of its structure-activity relationships (SAR). The key structural features of this molecule are the 2,4-dichlorophenyl ring, the 4-nitrophenyl ring, and the central sulfonamide linkage. Variations in these components can modulate the compound's biological activity and selectivity.

The dichlorophenyl moiety can be modified by altering the position and number of chlorine atoms or by introducing other substituents to explore the impact on target binding and pharmacokinetic properties. Similarly, the nitro group on the other aromatic ring, a known electron-withdrawing group, can be replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule, which can influence its interaction with biological targets.

Computational modeling and X-ray crystallography of related sulfonamide derivatives in complex with their target proteins can provide valuable insights for the rational design of more potent and selective analogs of this compound.

Table 1: Key Structural Modifications and Their Potential Impact on Activity

| Molecular Component | Potential Modification | Rationale for Enhanced Activity/Selectivity |

| 2,4-Dichlorophenyl Ring | Alteration of halogen substitution pattern (e.g., 3,4-dichloro, 2,5-dichloro) | To optimize hydrophobic and electronic interactions within the target's binding pocket. |

| Introduction of other substituents (e.g., methyl, methoxy) | To probe for additional binding interactions and improve metabolic stability. | |

| 4-Nitrophenyl Ring | Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) | To modulate the acidity of the sulfonamide N-H group and influence hydrogen bonding. |

| Introduction of electron-donating groups (e.g., amino, hydroxyl) | To alter the overall electronic profile and potentially switch biological targets. | |

| Sulfonamide Linker | N-alkylation or N-acylation | To modify the hydrogen-bonding capacity and lipophilicity of the molecule. |

| Introduction of conformational constraints | To lock the molecule into a bioactive conformation and improve selectivity. |

Development of Multi-Targeting Sulfonamide Derivatives

The concept of "one molecule, multiple targets" has gained significant traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. nih.gov The versatile nature of the sulfonamide scaffold makes it an excellent candidate for the development of multi-target agents. researchgate.netnih.gov By incorporating pharmacophoric features of different bioactive molecules into a single chemical entity, it is possible to design derivatives of this compound that can modulate multiple biological pathways simultaneously.

For instance, by appending a known inhibitor of a particular enzyme or receptor to the this compound core, a hybrid molecule with dual activity could be generated. This approach has been successfully applied to other sulfonamide-based compounds to create agents with combined anticancer and anti-inflammatory properties, or dual antimicrobial and antiviral activities. nih.gov The design of such multi-targeting derivatives requires a thorough understanding of the SAR of each pharmacophore and the appropriate selection of linkers to ensure that the individual components can effectively interact with their respective targets.

Methodological Advancements in Sulfonamide Research and Drug Discovery

Recent years have witnessed significant progress in the methodologies employed for the synthesis and screening of sulfonamide-based compounds, which can be leveraged for the further investigation of this compound. thieme-connect.com Advances in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of a diverse range of sulfonamide derivatives. benthamdirect.comnih.gov These include novel catalytic systems for C-N and C-S bond formation, as well as the development of solid-phase synthesis techniques that facilitate the rapid generation of compound libraries for high-throughput screening. thieme-connect.com

In the realm of drug discovery, the advent of sophisticated screening platforms, such as high-content screening and DNA-encoded libraries, has enabled the rapid identification of bioactive sulfonamides and the elucidation of their mechanisms of action. Furthermore, computational approaches, including molecular docking and molecular dynamics simulations, are increasingly being used to predict the binding modes of sulfonamide derivatives to their targets and to guide the rational design of new compounds with improved properties.

Potential for Integration into Academic Chemical Biology Probes